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Compound of Interest

Compound Name:
Ethyl 5-bromo-1-methyl-1H-

imidazole-2-carboxylate

Cat. No.: B1397214 Get Quote

An In-depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate:

Properties, Synthesis, and Applications

Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of

numerous biomolecules, including the amino acid histidine and a vast array of

pharmaceuticals.[1] Its electron-rich nature and ability to participate in various noncovalent

interactions make it a privileged scaffold for drug design.[1] Ethyl 5-bromo-1-methyl-1H-
imidazole-2-carboxylate is a highly functionalized imidazole derivative that serves as a

versatile building block for the synthesis of complex molecular architectures. The strategic

placement of a bromine atom, a methyl group, and an ethyl carboxylate moiety provides

multiple handles for chemical modification, making it an invaluable intermediate for researchers

in drug discovery and materials science. This guide offers a comprehensive overview of its

chemical properties, synthesis, reactivity, and applications, providing field-proven insights for

scientific professionals.

Part 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical entity is paramount for its effective

utilization in research and development. This section details the key physical, chemical, and

spectroscopic characteristics of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate.
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Core Chemical Properties
The essential identifiers and computed physical properties are summarized below, providing a

quick reference for laboratory use.[2][3]

Property Value Source

IUPAC Name
ethyl 5-bromo-1-

methylimidazole-2-carboxylate
PubChem[2]

CAS Number 865798-15-8 ChemUniverse[3]

Molecular Formula C₇H₉BrN₂O₂ PubChem[2]

Molecular Weight 233.06 g/mol PubChem[2]

Appearance
Typically a white to off-white

solid
General knowledge

XLogP3 1.6 PubChem[2]

Hydrogen Bond Donor Count 0 PubChem[2]

Hydrogen Bond Acceptor

Count
3 PubChem[2]

Rotatable Bond Count 2 PubChem[2]

Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the compound. While

a dedicated public spectrum for this specific molecule is not readily available, the expected

spectral features can be reliably predicted based on its structure and data from analogous

compounds.[4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct

signals corresponding to the different proton environments.

A singlet for the imidazole ring proton (C4-H) around δ 7.5-7.8 ppm.

A singlet for the N-methyl protons (N-CH₃) around δ 3.8-4.1 ppm.
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A quartet for the ethyl ester methylene protons (-OCH₂CH₃) around δ 4.2-4.5 ppm.

A triplet for the ethyl ester methyl protons (-OCH₂CH₃) around δ 1.2-1.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would

complement the proton data.

The carbonyl carbon (C=O) of the ester would appear significantly downfield, around δ

160-165 ppm.

The imidazole ring carbons would resonate in the aromatic region (δ 115-145 ppm), with

the C-Br carbon (C5) being influenced by the halogen.

The N-methyl carbon (N-CH₃) would be found around δ 35-40 ppm.

The ethyl ester carbons (-OCH₂CH₃) would appear around δ 60-65 ppm and δ 14-16 ppm.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would reveal

the molecular ion peak. A characteristic isotopic pattern would be observed for the molecular

ion [M]⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio, which is the definitive signature of a

molecule containing one bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature:

A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of

the ester group.[4]

C-H stretching bands in the 2900-3100 cm⁻¹ region.

C=N and C=C stretching vibrations from the imidazole ring in the 1400-1600 cm⁻¹ region.

Part 2: Synthesis and Mechanistic Insights
The synthesis of functionalized imidazoles can be approached through various strategies, often

involving multi-step sequences or convergent one-pot reactions.[7] A logical and efficient

pathway to Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is proposed below.

Proposed Synthetic Workflow
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The synthesis begins with the construction of the core imidazole ester, followed by N-

methylation and finally, regioselective bromination. This sequence is chosen to control the

regiochemistry of the final product.

Step 1: Ring Formation

Step 2: N-Methylation

Step 3: Bromination

Ethyl Isocyanoacetate

Ethyl 1H-imidazole-2-carboxylate

 + Imidoyl Chloride (B)
DBU, THF

Imidoyl Chloride Intermediate

Ethyl 1-methyl-1H-imidazole-2-carboxylate

 Methyl Iodide (CH₃I)
Base (e.g., K₂CO₃), DMF

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

 N-Bromosuccinimide (NBS)
Acetonitrile

Click to download full resolution via product page

Caption: Proposed three-step synthesis of the target compound.
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Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate This step is adapted from established

cycloaddition methodologies for imidazole synthesis.[8] The reaction involves the base-

mediated cycloaddition of ethyl isocyanoacetate with a suitable imidoyl chloride. The choice of

a non-nucleophilic base like DBU is critical to deprotonate the isocyanoacetate without

competing in the addition reaction.

To a solution of ethyl isocyanoacetate (1.0 eq) in dry tetrahydrofuran (THF) under an inert

atmosphere (Argon), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq) at -78 °C.

Stir the mixture for 15 minutes to generate the corresponding anion.

Slowly add a solution of the appropriate imidoyl chloride (1.0 eq) in dry THF.

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

Upon completion, quench the reaction with saturated ammonium chloride solution and

extract with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to yield Ethyl 1H-imidazole-2-

carboxylate.

Step 2: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate N-alkylation of the imidazole

ring is a standard transformation. A polar aprotic solvent like DMF is used to facilitate the Sₙ2

reaction.

Dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 eq) in dimethylformamide (DMF).

Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

Add methyl iodide (CH₃I) (1.2 eq) dropwise at room temperature.

Stir the mixture at room temperature for 12-18 hours.
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Pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

The resulting crude product is often pure enough for the next step or can be purified by

chromatography.

Step 3: Synthesis of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate Regioselective

bromination of the electron-rich imidazole ring is achieved using an electrophilic bromine

source like N-Bromosuccinimide (NBS). The C5 position is typically the most activated site for

electrophilic substitution in N1-substituted imidazoles.

Dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in acetonitrile.

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full

consumption of the starting material.

Remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to

remove any remaining bromine, followed by a brine wash.

Dry the organic layer, concentrate, and purify by column chromatography or recrystallization

to afford the final product.

Part 3: Chemical Reactivity and Synthetic Utility
Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a trifunctional molecule, with each

functional group offering distinct opportunities for synthetic elaboration. Its utility stems from the

ability to selectively transform these sites.
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Ethyl 5-bromo-1-methyl-
1H-imidazole-2-carboxylate

Suzuki Coupling
(Ar-B(OH)₂, Pd catalyst)

C-Br Bond

Sonogashira Coupling
(Alkyne, Pd/Cu catalyst)

C-Br Bond

Ester Hydrolysis
(LiOH or NaOH)

Ester Group

Amidation
(Amine, heat or coupling agent)

Ester Group

5-Aryl Derivative 5-Alkynyl Derivative Carboxylic Acid Amide Derivative

Click to download full resolution via product page

Caption: Key reaction pathways for synthetic diversification.

Reactions at the C-Br Bond
The bromine atom at the C5 position is the most versatile handle for building molecular

complexity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for

the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. This is a cornerstone strategy in

modern drug discovery for exploring structure-activity relationships (SAR).[8]

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

In a reaction vessel, combine Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (1.0

eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

Add a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq), and a solvent

system like a 3:1 mixture of dioxane and water.

Degas the mixture by bubbling argon through it for 15-20 minutes.

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

After cooling, dilute with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry, and concentrate.

Purify the residue by column chromatography to obtain the 5-aryl-substituted imidazole

product.

Transformations of the Ester Group
The ethyl carboxylate at the C2 position is another key site for modification.

Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide

(NaOH) readily converts the ester to the corresponding carboxylic acid. This acid can then

be used in amide coupling reactions or other transformations.[8]

Amidation: Direct reaction with an amine, often at elevated temperatures or with the use of

amide coupling reagents (e.g., HATU, EDC), yields the corresponding amide. This is a

common strategy for introducing new pharmacophores.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium

aluminum hydride (LAH).

Part 4: Applications in Drug Discovery
The imidazole scaffold is a frequent feature in successful therapeutic agents.[1][9] Derivatives

of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate are key intermediates in the

synthesis of compounds targeting a range of diseases.

Anticancer Agents: Many imidazole-based compounds exhibit potent anticancer activity.[10]

The ability to introduce diverse substituents at the C5 position via cross-coupling allows for

the rapid generation of libraries of compounds for screening against cancer cell lines and

specific protein targets like kinases or sirtuins.[10]

Antiviral Agents: Substituted imidazoles have been investigated as inhibitors of viral

enzymes. For instance, 1,5-diaryl imidazoles have been designed as inhibitors of the

interaction between HIV-1 integrase and the host protein LEDGF/p75.[8] This building block

is an ideal starting point for such scaffolds.
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Antibacterial and Antifungal Agents: The nitroimidazole class of drugs (e.g., metronidazole)

highlights the importance of this heterocycle in fighting infectious diseases.[7][9] While this

specific compound is not a nitroimidazole, its core structure is amenable to derivatization to

explore new antibacterial and antifungal chemical space.

Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. While a specific safety data sheet

(SDS) is not provided, general guidelines for related halogenated heterocyclic compounds

apply.[11][12]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapor. Use

only in a well-ventilated area, preferably in a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials.

Hazard Statements (Anticipated): Based on similar structures, it may cause skin irritation,

serious eye irritation, and may cause respiratory irritation.[12]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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